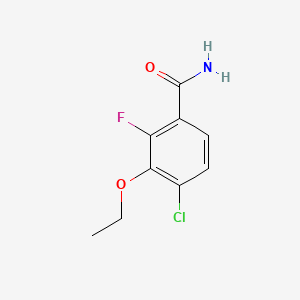

4-Chloro-3-ethoxy-2-fluorobenzamide

Description

4-Chloro-3-ethoxy-2-fluorobenzamide (CAS: 1323966-26-2, Molecular Formula: C₉H₉ClFNO₂, MW: 217.63) is a fluorinated benzamide derivative featuring chloro, ethoxy, and fluoro substituents at positions 4, 3, and 2, respectively, on the aromatic ring.

Propriétés

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQGYBTUBVMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzamide typically involves the reaction of 4-chloro-3-ethoxy-2-fluoroaniline with an appropriate acylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-ethoxy-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce quinones and amines, respectively .

Applications De Recherche Scientifique

4-Chloro-3-ethoxy-2-fluorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

| Compound ID | Name | Molecular Formula | Functional Group | Substituent Positions (Cl, OEt, F) |

|---|---|---|---|---|

| Target Compound | 4-Chloro-3-ethoxy-2-fluorobenzamide | C₉H₉ClFNO₂ | Amide (-CONH₂) | 4-Cl, 3-OEt, 2-F |

| H32037 | 3-Chloro-4-ethoxy-5-fluorobenzoic acid | C₉H₈ClFO₃ | Carboxylic acid | 3-Cl, 4-OEt, 5-F |

| H33868 | 4-Chloro-3-ethoxy-2-fluorobenzoic acid | C₉H₈ClFO₃ | Carboxylic acid | 4-Cl, 3-OEt, 2-F |

| H34185 | 4-Chloro-3-ethoxy-2-fluorobenzonitrile | C₉H₇ClFNO | Nitrile (-CN) | 4-Cl, 3-OEt, 2-F |

Key Observations :

Physicochemical Properties

| Property | Target Compound | H32037 (Carboxylic Acid) | H34185 (Nitrile) |

|---|---|---|---|

| Molecular Weight | 217.63 | ~214.61 (Calculated) | ~199.61 |

| Acidity | Low (amide) | High (carboxylic acid) | Neutral (nitrile) |

| Reactivity | Moderate | High (acid derivatives) | High (electrophilic) |

| Stability | High (amide) | Moderate (acid) | Moderate (nitrile) |

Analysis :

- Acidity : Carboxylic acid analogs (H32037, H33868) exhibit higher acidity (pKa ~2-3) compared to the neutral amide (pKa ~15-17), affecting solubility in biological systems .

- Reactivity : Nitriles (e.g., H34185) are electrophilic and participate in nucleophilic additions, while benzamides like the target compound are more stable and suited for drug design .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Fluorinated benzamides are explored as kinase inhibitors or antimicrobial agents, with the ethoxy group enhancing lipophilicity and bioavailability .

- Supply Chain : The target compound is listed as out of stock (), while analogs like H34185 are available in 250mg–5g quantities, indicating demand for small-scale research .

- Safety: No explicit hazard statements are reported for the target compound, though analogs like benzoyl chlorides (H32411, H33199) require careful handling due to high reactivity .

Activité Biologique

4-Chloro-3-ethoxy-2-fluorobenzamide is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure imparts distinct chemical and biological properties that have been the subject of extensive research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9ClFNO2

- Molecular Weight : 217.62 g/mol

- Structure : The compound features a chloro and a fluoro substituent on the aromatic ring, which influences its reactivity and biological interactions.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, showcasing potential anticancer properties. For instance, it has been suggested that it might target kinases such as c-Met, which plays a crucial role in cancer progression.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit cell proliferation by targeting specific kinases. |

| Antimicrobial | Exhibits activity against various microbial strains. |

| Enzyme Modulation | Interacts with enzymes affecting biochemical pathways related to growth. |

Case Studies and Research Findings

- Anticancer Properties :

- Antimicrobial Studies :

- Selectivity Index Evaluation :

Q & A

Basic Synthesis Methodology

Q: What are the recommended methods for synthesizing 4-Chloro-3-ethoxy-2-fluorobenzamide in laboratory settings? A:

- Amidation via Acyl Chlorides : React 4-chloro-3-ethoxy-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by treatment with ammonia or a primary amine. This method is analogous to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine .

- Ester Intermediates : Ethyl esters (e.g., 4-chloro-2-fluorobenzoic acid ethyl ester) can serve as precursors, as seen in pharmaceutical syntheses . Hydrolysis of the ester followed by amidation is a viable pathway.

- Purification : Column chromatography or recrystallization is recommended, especially given the structural complexity introduced by halogen and ethoxy substituents.

Basic Characterization Techniques

Q: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound? A:

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, ethoxy (-OCH₂CH₃) protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~3.4–4.0 ppm), while aromatic protons show splitting patterns indicative of chloro/fluoro substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (C₉H₁₀ClFNO₂, MW 233.64) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and C-F/C-Cl vibrations (1000–1100 cm⁻¹) .

Advanced Reaction Optimization

Q: How can researchers optimize reaction conditions to improve the yield of this compound amid competing side reactions? A:

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation minimize decomposition of sensitive substituents .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) enhances amidation efficiency by activating the acyl chloride intermediate.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates, as demonstrated in analogous benzamide syntheses .

Advanced Data Contradiction Resolution

Q: What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) for halogen-substituted benzamide derivatives? A:

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to confirm assignments .

- X-ray Crystallography : Definitive structural confirmation, as applied to ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate .

- Multi-Technique Cross-Check : Combine 2D NMR (COSY, HSQC) with elemental analysis to resolve ambiguities in aromatic proton environments .

Advanced Substituent Effects

Q: How do the electronic effects of chloro, ethoxy, and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions? A:

- Electron-Withdrawing Effects : Chloro (-Cl) and fluoro (-F) groups deactivate the benzene ring, directing electrophilic attacks to specific positions. The ethoxy (-OCH₂CH₃) group exerts a mesomeric (+M) effect, altering regioselectivity .

- Steric Hindrance : Ethoxy groups at the 3-position may hinder nucleophilic substitution at adjacent positions, necessitating bulky catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

Applied Pharmacological Potential

Q: What potential pharmacological targets are suggested by the structural features of this compound based on analogous compounds? A:

- Kinase Inhibition : Fluorinated benzamides are known to target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to their electron-deficient aromatic systems .

- Antimicrobial Activity : Chloro-fluoro motifs in similar compounds exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

- Neuroprotective Agents : Ethoxy groups in benzamides enhance blood-brain barrier permeability, as seen in CNS drug candidates .

Methodological Purity Assessment

Q: What analytical approaches verify compound purity when commercial suppliers do not provide data (e.g., Sigma-Aldrich’s "as-is" policy)? A:

- HPLC with UV/Vis Detection : Quantify impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C₉H₁₀ClFNO₂: C 46.27%, H 4.32%, N 6.00%) .

- Melting Point Consistency : Compare observed mp with literature values (±2°C tolerance) .

Advanced Structural Confirmation

Q: How can X-ray crystallography confirm the molecular geometry of this compound derivatives? A:

- Single-Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

- Torsional Angle Analysis : Validate ethoxy group orientation (e.g., C-O-C-C dihedral angles typically ~180°) and halogen bonding distances (Cl···F ~3.2–3.5 Å) .

- Cambridge Structural Database (CSD) Comparison : Match bond lengths/angles with fluorobenzamide analogs (e.g., CSD refcode XOPBAW) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.